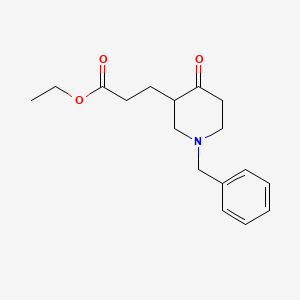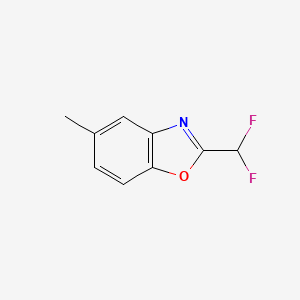
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a fluoro and formyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-formylcyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives
Applications De Recherche Scientifique
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and formyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can inhibit the activity of certain enzymes or receptors, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-formylcyclohexyl)carbamate
- Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate
- Tert-butyl (4-hydroxycyclohexyl)carbamate .
Uniqueness
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is unique due to the presence of both fluoro and formyl groups on the cyclohexyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H20FNO3 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
tert-butyl N-(4-fluoro-4-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h8-9H,4-7H2,1-3H3,(H,14,16) |
Clé InChI |
DACIJQYZZRGTPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)(C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)


